Etafedrine hydrochloride

Description

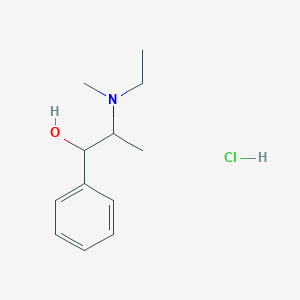

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[ethyl(methyl)amino]-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVLBORJKFZWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5591-29-7 (hydrochloride) | |

| Record name | Etafedrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20864101 | |

| Record name | 2-Ethylmethylamino-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-79-0 | |

| Record name | Etafedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etafedrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylmethylamino-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etafedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Etafedrine Hydrochloride

Alkylation Routes for Ethylephedrine Synthesis from Ephedrine (B3423809) Precursors

The primary and most direct route to synthesizing ethylephedrine, the free base of etafedrine (B1671326) hydrochloride, involves the N-alkylation of ephedrine. smolecule.comdrugbank.comdrugbank.comamazonaws.com This process specifically targets the secondary amine group within the ephedrine molecule. The most commonly cited method utilizes an ethylating agent to introduce an ethyl group onto the nitrogen atom.

A prevalent technique for this transformation is the reaction of ephedrine with ethyl iodide. smolecule.comdrugbank.comdrugbank.comamazonaws.com This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the ephedrine acts as a nucleophile, attacking the electrophilic ethyl group of the ethyl iodide. The result is the formation of N-ethylephedrine, also known as etafedrine. wikipedia.org The N-ethylation of ephedrine is significant because it has been shown to suppress the indirect sympathomimetic activity seen in ephedrine and enhance its efficacy on beta-2 adrenoceptors. drugbank.comamazonaws.com

Alternative alkylating agents, such as dimethylzinc (B1204448) and dibutylzinc, have also been explored in the context of N-alkylation of ephedrine and its analogues, although their application specifically for etafedrine synthesis is less documented. unipd.it

| Alkylation Reaction for Etafedrine Synthesis | |

| Precursor | Ephedrine |

| Reagent | Ethyl Iodide |

| Product | Ethylephedrine (Etafedrine) |

| Reaction Type | N-alkylation (Nucleophilic Substitution) |

Hydrochloride Salt Formation Techniques for Etafedrine

Once the ethylephedrine free base is synthesized, it is converted into its hydrochloride salt to enhance its stability and solubility for pharmaceutical applications. The standard and widely reported method for this conversion involves the introduction of hydrogen chloride (HCl) to a solution of ethylephedrine. smolecule.comdrugbank.comdrugbank.comamazonaws.com

Specifically, this is achieved by bubbling hydrogen chloride gas through a solution of ethylephedrine dissolved in a suitable organic solvent, such as diethyl ether. smolecule.comdrugbank.comdrugbank.comamazonaws.com The reaction between the basic amine group of etafedrine and the acidic hydrogen chloride results in the formation of the ionic salt, etafedrine hydrochloride, which typically precipitates out of the solution and can be collected through filtration. researchgate.netyoutube.com

Alternative methods for forming hydrochloride salts of amines, which could be applicable to etafedrine, include:

Using a solution of HCl in a dry solvent: Solutions of HCl in anhydrous ethanol (B145695) or dioxane are common reagents for this purpose. researchgate.net The use of acetyl chloride in anhydrous ethanol can also generate HCl in situ. blogspot.com

Reaction with ammonium (B1175870) chloride: If the target amine is a significantly stronger base than ammonia, it can be reacted with ammonium chloride. The equilibrium is driven towards the formation of the amine hydrochloride by removing the volatile ammonia. blogspot.com

Using trialkylsilyl chlorides: These reagents can generate hydrochloric acid in situ, which is particularly useful when anhydrous conditions are required. google.com

| Hydrochloride Salt Formation of Etafedrine | |

| Starting Material | Ethylephedrine (free base) |

| Reagent | Hydrogen Chloride (gas) |

| Solvent | Diethyl Ether |

| Product | This compound |

| Reaction Type | Acid-Base Neutralization |

Stereoselective Synthesis Approaches for Ephedrine Analogues Relevant to this compound

Etafedrine possesses two chiral centers, meaning it can exist as four different stereoisomers. wikipedia.org The specific stereochemistry of these centers is crucial for its biological activity. Therefore, stereoselective synthesis methods are of great interest in producing the desired isomer. While direct stereoselective synthesis of etafedrine is not extensively detailed in the provided search results, the principles can be inferred from the synthesis of its parent compound, ephedrine, and its analogues.

One approach involves the asymmetric reduction of a prochiral ketone precursor. For instance, the asymmetric reduction of 1-phenyl-1-oxo-2-methylaminopropane (MAK) has been shown to produce optically pure (1S, 2S)-ephedrine using microorganisms like Morganella morganii. ajol.info A similar strategy could theoretically be applied to an ethylated version of the precursor to yield a specific stereoisomer of etafedrine.

Another significant avenue is the use of biocatalysis. Two-step biocatalytic cascades have been developed for the synthesis of all four stereoisomers of nor(pseudo)ephedrine. rsc.org These cascades often involve a carboligase, such as acetohydroxyacid synthase (AHAS) or pyruvate (B1213749) decarboxylase (PDC), followed by a transaminase. researchgate.netnih.gov This approach allows for the creation of specific stereoisomers from inexpensive, achiral starting materials. rsc.org Such biocatalytic systems could potentially be adapted for the synthesis of etafedrine by incorporating an N-ethylation step or by using an engineered enzyme capable of reductive amination with an ethyl group.

Furthermore, the synthesis of ephedrine analogues has been achieved through the reductive amination of phenylacetylcarbinol (PAC) analogues. dcu.iedcu.ie The stereoselectivity of these reactions can be influenced by the choice of reducing agents and reaction conditions.

| Stereoselective Synthesis Approaches | Key Features |

| Asymmetric Reduction | Utilizes chiral catalysts or reagents to stereoselectively reduce a prochiral ketone. |

| Biocatalysis | Employs enzymes like carboligases and transaminases for highly specific stereochemical control. rsc.orgresearchgate.net |

| Chiral Precursors | Starts with a molecule that already contains the desired stereochemistry. |

Derivatization Strategies and Analogue Generation for Structure-Function Probes

The chemical structure of etafedrine can be modified to create analogues for studying structure-activity relationships (SAR). These studies help in understanding how different parts of the molecule contribute to its biological effects.

One common derivatization method for ephedrine and its analogues is silylation, often used for analytical purposes such as gas chromatography. researchgate.netscielo.br Reagents like N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA) are used to modify the hydroxyl group. researchgate.net Another method is acetylation of the hydroxyl group. researchgate.net

Fluorinated acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride, and trifluoroacetic anhydride have also been used for derivatization. nih.gov However, it's important to note that these reagents can cause interconversion between ephedrine and pseudoephedrine, which could lead to erroneous results in the analysis of diastereomeric purity. nih.gov

For creating structure-function probes, more significant modifications to the etafedrine scaffold would be necessary. This could involve altering the substituents on the phenyl ring or changing the length and nature of the N-alkyl group. For example, the synthesis of 4-(trifluoromethyl)-ephedrine has been reported as a cardiovascular agent. dcu.ie The synthesis of prodrugs, which are bioreversible chemical derivatives of a drug, is another strategy. For instance, etafedrine acrylate (B77674) has been synthesized as a potential prodrug. uwc.ac.za

| Derivatization/Analogue Generation Strategy | Purpose | Example Reagents/Methods |

| Silylation | Analytical derivatization for GC-MS | N-trimethylsilyl trifluoroacetamide (MSTFA) researchgate.net |

| Acylation | Analytical derivatization | Heptafluorobutyric anhydride (HFBA) nih.gov |

| Prodrug Synthesis | Improving drug delivery or efficacy | Reaction with acryloyl chloride to form etafedrine acrylate uwc.ac.za |

| Analogue Synthesis | Structure-activity relationship studies | Synthesis of ring-substituted or N-modified derivatives |

Purity Assessment and Characterization within Synthetic Processes for this compound

Ensuring the purity and correct characterization of this compound is a critical step in its synthesis. A variety of analytical techniques are employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound. nih.gov Reversed-phase HPLC with a dual optical rotation/UV absorbance detector can be used to determine the enantiomeric purity of ephedrine and its analogues. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is often used for the quantification of ephedrine and its derivatives, typically after a derivatization step to increase their volatility. scielo.brnih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure of the synthesized compound. lgcstandards.com For related compounds like ephedrine HCl, quadrupolar NMR crystallography has been used for detailed structural characterization. rsc.org

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. lgcstandards.com

Other Techniques:

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which can be compared to the theoretical values to assess purity. lgcstandards.com

Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities tend to lower and broaden the melting point range. scbt.com

X-Ray Powder Diffraction (PXRD): This technique can be used to identify the crystalline form of the hydrochloride salt. rsc.org

A certificate of analysis for this compound would typically include results from several of these tests to confirm its identity and purity. lgcstandards.comscbt.com

| Analytical Technique | Purpose |

| HPLC | Purity and enantiomeric purity determination nih.gov |

| GC-MS | Quantification and identification (often after derivatization) nih.gov |

| NMR | Structural elucidation lgcstandards.comrsc.org |

| Mass Spectrometry | Molecular weight and structural confirmation lgcstandards.com |

| Elemental Analysis | Determination of elemental composition lgcstandards.com |

| Melting Point | Assessment of purity scbt.com |

| PXRD | Identification of crystalline form rsc.org |

Molecular Pharmacology and Receptor Interactions of Etafedrine Hydrochloride

Characterization of Selective β2-Adrenoceptor Agonism of Etafedrine (B1671326) Hydrochloride

Etafedrine hydrochloride is characterized as a selective β2-adrenoceptor agonist. nih.govdrugbank.com This selectivity is a key feature of its pharmacological identity, directing its primary effects towards tissues and organs rich in β2-adrenergic receptors, most notably the smooth muscle of the bronchial tree. nih.gov The N-ethylation of the ephedrine (B3423809) molecule to form etafedrine markedly enhances its efficacy on β2-adrenoceptors. nih.govnih.gov

As a β2-agonist, etafedrine mimics the action of endogenous catecholamines like epinephrine (B1671497) at these specific receptor sites. wikipedia.org Activation of β2-adrenergic receptors in the lungs leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation. wikipedia.orgwikipedia.org This targeted action makes it effective in addressing bronchospasm associated with conditions like asthma and bronchitis. wikipedia.org The selectivity for β2-receptors over other adrenergic receptor subtypes, such as α- or β1-receptors, is a critical aspect of its mechanism, theoretically minimizing cardiovascular and other systemic effects associated with less selective adrenergic agonists.

Differentiation of this compound from Indirect Sympathomimetic Agents (e.g., Ephedrine, Tyramine)

In stark contrast, this compound does not induce the release of norepinephrine (B1679862). nih.govdrugbank.com The structural modification of N-ethylation on the ephedrine backbone effectively suppresses this indirect sympathomimetic activity. nih.govnih.govclinpgx.org Consequently, etafedrine's effects are mediated directly through its agonistic activity at β2-adrenoceptors, rather than by elevating synaptic levels of endogenous catecholamines. nih.govdrugbank.com This fundamental difference in mechanism positions etafedrine as a direct-acting sympathomimetic with a more selective pharmacological profile than its precursors. clinpgx.org

Receptor Binding Affinity and Ligand-Receptor Dynamics of this compound

The interaction between an agonist and its receptor is governed by binding affinity and the subsequent conformational changes that lead to receptor activation. While specific quantitative binding affinity data (e.g., K_i or K_d values) for etafedrine at the β2-adrenergic receptor are not extensively detailed in publicly available literature, its selective agonist activity implies a high affinity for this receptor subtype over others. The β2-adrenergic receptor agonist binding site is a well-characterized pocket within the transmembrane helices of the G protein-coupled receptor (GPCR). nih.gov

For catecholamine agonists, binding involves key interactions with serine residues in the fifth transmembrane helix and aromatic residues in the sixth transmembrane segment, which are thought to trigger a "rotamer toggle switch" mechanism crucial for receptor activation. nih.gov Agonists, in general, exhibit a higher binding affinity for the active conformation of the receptor compared to the inactive state. nih.gov The structural characteristics of etafedrine, conferred by its N-ethyl group and the specific stereochemistry of its phenylpropanolamine skeleton, are responsible for its selective and effective binding to the β2-adrenoceptor, leading to its direct agonist effects. researchgate.net

Signal Transduction Pathways Mediated by this compound at the Cellular Level

As a selective β2-adrenoceptor agonist, this compound initiates a well-defined intracellular signaling cascade upon binding to its receptor. wikipedia.org The β2-adrenergic receptor is a classic G protein-coupled receptor (GPCR) that couples to a stimulatory G protein (G_s). wikipedia.orgahajournals.org

The signal transduction pathway proceeds as follows:

Receptor Activation: Binding of etafedrine to the β2-adrenoceptor induces a conformational change in the receptor.

G Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G_s protein, causing the G_sα subunit to dissociate from the βγ subunits. clinpgx.orgwikipedia.orgyoutube.com

Adenylyl Cyclase Activation: The dissociated and activated G_sα subunit binds to and activates the enzyme adenylyl cyclase. nih.govclinpgx.orgyoutube.com

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic Adenosine Monophosphate (cAMP). wikipedia.orgnih.gov

Downstream Effectors: The rise in intracellular cAMP levels leads to the activation of downstream effector molecules, most notably Protein Kinase A (PKA). wikipedia.orgnih.govclinpgx.org

In the context of bronchial smooth muscle, PKA activation leads to the phosphorylation of various intracellular proteins. clinpgx.org This cascade ultimately results in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, leading to smooth muscle relaxation and bronchodilation. wikipedia.orgnih.gov

In Vitro Studies on Tracheal Chain Preparations and Atrial Tissue Responses to this compound

In vitro studies have been instrumental in characterizing the pharmacological profile of etafedrine, particularly its selectivity for respiratory smooth muscle over cardiac tissue.

In studies using guinea pig tracheal chain preparations, etafedrine demonstrated potent bronchodilator activity. When contractions were induced by agents like acetylcholine (B1216132) or histamine, etafedrine effectively antagonized these contractions. clinpgx.org The bronchodilator effect of etafedrine was completely counteracted by the β-blocker propranolol, confirming its action via β-adrenoceptors. clinpgx.org A comparison of relative potencies revealed etafedrine to be significantly more potent than ephedrine as a bronchodilator. clinpgx.org

| Compound | Relative Potency |

|---|---|

| Epinephrine | 91 |

| Etafedrine | 1 |

| Ephedrine | 0.3 |

Conversely, studies on isolated guinea pig atria showed that etafedrine has minimal impact on cardiac function at concentrations where it exerts significant bronchodilator effects. clinpgx.org Unlike agents with strong β1-adrenergic or indirect sympathomimetic activity, etafedrine did not produce a significant increase in heart rate (chronotropic effect) or force of contraction (inotropic effect). clinpgx.org

| Parameter | Response to Etafedrine (up to 3 x 10⁻⁴ mol/l) |

|---|---|

| Heart Rate (Positive Chronotropic Effect) | No significant increase |

| Force of Contraction (Positive Inotropic Effect) | No significant increase |

These findings from in vitro preparations underscore the selective β2-adrenergic agonism of etafedrine, highlighting its potent activity on airway smooth muscle with a notable lack of direct cardiac stimulation. clinpgx.org

Advanced Analytical Techniques for Etafedrine Hydrochloride Research

Chromatographic Methodologies for Qualitative and Quantitative Analysis (e.g., HPLC, GC) of Etafedrine (B1671326) Hydrochloride

Chromatographic techniques are central to the separation and quantification of Etafedrine hydrochloride from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods due to their high efficiency and resolving power.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of polar compounds like this compound. These methods typically utilize a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for achieving good separation. researchgate.net Detection is commonly performed using a UV detector at specific wavelengths. sigmaaldrich.com The development of a simple, precise, and cost-effective RP-HPLC method is crucial for routine analysis. mdpi.com For instance, a method developed for the related compound ephedrine (B3423809) hydrochloride used a mobile phase consisting of a buffered mixture of methanol (B129727) and water, achieving short run times and good peak symmetry. mdpi.com

Gas Chromatography (GC): GC is another powerful tool for the analysis of volatile or semi-volatile compounds. For a non-volatile compound like this compound, derivatization is often required to increase its volatility and thermal stability. The separation in GC occurs in a capillary column coated with a stationary phase, and detection is frequently carried out using a Flame Ionization Detector (FID) or a mass spectrometer (MS). oregonstate.edu GC methods have proven to be a powerful tool for both research and routine analytical work in pharmaceuticals. oregonstate.edu

Below is an interactive table summarizing typical chromatographic conditions used in the analysis of related compounds, which are adaptable for this compound.

Table 1: Example Chromatographic Conditions for Analysis

| Parameter | HPLC | Gas Chromatography (GC) |

|---|---|---|

| Column | Reversed-phase C18 or Cyano propyl | Phenyl Methyl Silicone (e.g., OV-17) |

| Mobile Phase/Carrier Gas | Buffered Methanol/Acetonitrile and Water | Helium or Nitrogen |

| Detector | UV Spectrophotometer (e.g., at 206 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Typical Retention Time | Dependent on specific method, often < 10 minutes | Dependent on derivatization and temperature program |

| Key Application | Quantitative analysis, purity assessment | Separation of volatile components, impurity analysis |

Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis) for this compound

Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for the separation of charged species. The technique separates ions based on their electrophoretic mobility in an electric field applied across a narrow-bore capillary filled with a buffer solution. semanticscholar.org

Capillary Zone Electrophoresis (CZE) is the most common mode of CE, where separation is based on differences in the charge-to-size ratio of the analytes. semanticscholar.org This method is particularly useful for analyzing polar and charged molecules like this compound without the need for extensive sample preparation or derivatization. researchgate.net For enantioselective analysis, chiral selectors such as cyclodextrins can be added to the background electrolyte (BGE) to separate the enantiomers of Etafedrine. unibo.it The development of CE methods coupled with sensitive detection techniques, such as electrochemiluminescence, has enabled very low detection limits. nih.gov

Table 2: Capillary Electrophoresis Parameters for Chiral Separation

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Capillary | Uncoated fused silica (B1680970) (e.g., 75 μm I.D.) | Provides a surface for the electroosmotic flow. |

| Background Electrolyte (BGE) | Acetate or Phosphate buffer (e.g., pH 3.4-8.0) | Conducts current and maintains a stable pH. unibo.itnih.gov |

| Chiral Selector | Cyclodextrins (e.g., CM-β-CD, DM-β-CD) | Forms transient diastereomeric complexes with enantiomers, allowing for their separation. unibo.it |

| Applied Voltage | +12.5 kV to +25 kV | Drives the electrophoretic and electroosmotic flow. unibo.itnih.gov |

| Detector | UV or Electrochemiluminescence (ECL) | Quantifies the analyte as it passes the detection window. |

Spectroscopic Characterization Methods (e.g., Near-Infrared Spectroscopy, Mass Spectrometry) for this compound

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound's identity.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and structure of a compound. When coupled with chromatographic techniques like LC or GC (LC-MS or GC-MS), it allows for the definitive identification of the analyte and its impurities. researchgate.net The fragmentation pattern of the protonated molecule in the mass spectrum serves as a chemical fingerprint, aiding in structural confirmation. researchgate.net For quantitative analysis, triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode offer high sensitivity and selectivity. ijper.org

Spectrophotometry: UV-Visible spectrophotometry is a simple and rapid method for the quantitative determination of this compound. Differential-derivative spectrophotometry, which measures the derivative of the absorbance spectrum, can be used to resolve the compound from other substances in a mixture without prior separation, enhancing specificity. nih.govresearchgate.net This technique relies on the zero-crossing points of the derivative spectra for quantification. nih.gov

Table 3: Mass Spectrometric Data for Etafedrine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₉NO·HCl | scbt.comnih.gov |

| Molecular Weight | 229.75 g/mol | scbt.comnih.gov |

| InChIKey | WRONACHIHQGZSD-JGAZGGJJSA-N | nih.gov |

| Primary Application | Structural Elucidation, Impurity Identification, Quantification | ijper.org |

Development and Validation of Analytical Methods for this compound Standards

The development of an analytical method is the process of creating a procedure to identify and/or quantify a specific substance. ijpsjournal.com Once developed, the method must be validated to ensure it is suitable for its intended purpose. Method validation is a critical requirement for quality control in the pharmaceutical industry. researchgate.netemerypharma.com

Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). mdpi.com The process involves a series of experiments to evaluate the performance characteristics of the method. emerypharma.com These parameters demonstrate that the analytical technique is accurate, specific, precise, and robust. ijpsjournal.com

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. sigmaaldrich.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). ijper.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sigmaaldrich.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sigmaaldrich.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. mdpi.com

Table 4: Key Analytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria (Example) |

|---|---|---|

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness to the true value. | Recovery within 98-102% |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) < 2% |

| Specificity | Ability to measure only the analyte. | No interference from blank or placebo at the analyte's retention time. |

| LOD/LOQ | Lowest detectable/quantifiable concentration. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | Resistance to small method variations. | System suitability parameters remain within limits despite changes (e.g., pH, flow rate). |

Impurity Profiling and Reference Standard Applications in this compound Research

Impurity profiling is the identification and quantification of all potential impurities present in a pharmaceutical substance. This is critical as impurities can affect the quality and stability of the final product. The process involves using high-resolution analytical techniques, such as HPLC and LC-MS, to detect and identify these minor components. rug.nlnih.gov

In one study on the related compound ephedrine hydrochloride, a combination of UV, chromatographic, and mass spectral methods was used to identify an unknown impurity as methcathinone, which formed through an oxidation reaction. rug.nlnih.gov This highlights the importance of employing multiple analytical techniques for comprehensive impurity characterization. researchgate.net

Reference Standards: Certified reference standards are highly characterized materials of high purity that are essential for analytical chemistry. lgcstandards.com In the context of this compound research, reference standards for the active compound and any known impurities are used for several key purposes:

Identification: Comparing the chromatographic retention time and spectroscopic data of a peak in a sample to that of a reference standard confirms its identity.

Quantification: Reference standards are used to prepare calibration curves to accurately determine the concentration of the analyte and its impurities.

Method Validation: They are used to assess the performance of analytical methods, including accuracy and specificity. veeprho.com

The availability of well-characterized reference standards, such as those from pharmacopeias (e.g., USP, EP), is a prerequisite for reliable and compliant analytical testing. sigmaaldrich.com

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ephedrine hydrochloride |

| Methanol |

| Acetonitrile |

| Methcathinone |

| Theophylline |

| Bromhexine Hydrochloride |

| Sodium Lauryl Sulfate |

| Triethylamine |

| Codeine phosphate |

| Carbinoxamine maleate |

| Terfenadine |

Biotransformation Pathways and Pharmacokinetic Profiles of Etafedrine Hydrochloride Academic Perspective

Absorption Characteristics and Systemic Availability of Etafedrine (B1671326) Hydrochloride

Etafedrine hydrochloride demonstrates rapid and thorough absorption from the gastrointestinal tract following oral administration. drugbank.comnih.govsmolecule.com This characteristic is similar to its parent compound, ephedrine (B3423809). drugbank.comnih.govsmolecule.com Peak plasma concentrations of the drug are typically achieved within one hour of ingestion. drugbank.comnih.govsmolecule.com

Specific pharmacokinetic studies have provided quantitative data on its systemic availability. A single oral dose of 24 mg resulted in an average peak plasma concentration (Cmax) of 0.10 mg/L. drugbank.comnih.govsmolecule.com The volume of distribution for etafedrine is noted to be approximately 3 L/kg, a value comparable to that of ephedrine. drugbank.comnih.gov

| Parameter | Value |

|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~1 hour |

| Peak Plasma Concentration (Cmax) for a 24 mg dose | 0.10 mg/L |

| Volume of Distribution (Vd) | ~3 L/kg |

Metabolic Stability and Identification of Potential Metabolites of this compound

Detailed information on the specific metabolic pathways of etafedrine is not extensively documented in available literature. drugbank.com However, insights can be drawn from the biotransformation of its parent compound, ephedrine, and other related sympathomimetic amines. Ephedrine itself is largely unmetabolized, with a significant portion excreted unchanged. wikipedia.orgdrugbank.com When metabolism does occur, the primary pathway is N-demethylation to form norephedrine (B3415761) (phenylpropanolamine). wikipedia.orgdrugbank.com Other minor metabolic routes for ephedrine include oxidative deamination leading to benzoic acid and conversion to 1,2-dihydroxy-1-phenylpropane. wikipedia.orgdrugbank.com

Studies on methylephedrine, another analogue, show that only a small fraction (15.5%) is excreted unchanged, suggesting more extensive metabolism compared to ephedrine. nih.govresearchgate.net Given that etafedrine is N-ethylephedrine, it is plausible that its metabolic fate could involve N-dealkylation to produce ephedrine or other subsequent metabolites. However, without specific studies on etafedrine, its metabolic stability and the precise identity of its metabolites remain subjects for further investigation.

Elimination Kinetics and Factors Influencing Excretion (e.g., Urinary pH) of this compound

The primary route of elimination for etafedrine is through renal excretion, with the compound being excreted mainly in the urine. drugbank.comnih.govsmolecule.com The elimination half-life of etafedrine is variable, ranging from 3 to 6 hours. drugbank.comnih.gov This variability is significantly influenced by urinary pH. drugbank.comnih.gov

The pH-dependent nature of its excretion is a characteristic shared with other sympathomimetic amines like ephedrine and amphetamine. nih.govresearchgate.net As a moderately strong base, etafedrine's ionization state is altered by the pH of the urine. smolecule.com

Acidic Urine: In an acidic environment, etafedrine becomes more ionized. This ionization traps the drug in the renal tubules, preventing its reabsorption back into the bloodstream and thereby increasing its rate of excretion. researchgate.net This leads to a shorter elimination half-life.

Alkaline Urine: Conversely, in alkaline urine, etafedrine remains in its less ionized, more lipid-soluble form. This facilitates its passive reabsorption from the renal tubules back into systemic circulation, which decreases the rate of excretion and prolongs its elimination half-life. nih.gov

Investigational Drug-Drug Interaction Mechanisms Affecting this compound Biotransformation or Excretion

The pharmacokinetics of this compound can be influenced by co-administration with other drugs through several mechanisms. These interactions are primarily pharmacodynamic in nature, affecting the drug's activity, but can also involve alterations in excretion.

Additive Sympathomimetic Effects: When taken with other sympathomimetic agents, such as ephedrine or phenylephrine, etafedrine can produce additive effects, potentially leading to excessive adrenergic stimulation. patsnap.com

Antagonism with Beta-Blockers: Beta-adrenergic antagonists (beta-blockers) can counteract the therapeutic effects of etafedrine, as etafedrine acts as a β-adrenoreceptor agonist. patsnap.com

Potentiation by MAOIs: Monoamine oxidase inhibitors (MAOIs) can significantly potentiate the effects of sympathomimetic amines like etafedrine. patsnap.com MAOIs prevent the breakdown of catecholamines, and the concurrent use with etafedrine could lead to a hypertensive crisis. patsnap.com

Interactions with Anesthetics: The use of certain general anesthetics, particularly halogenated hydrocarbons, with sympathomimetic amines may sensitize the myocardium, increasing the risk of cardiac arrhythmias. rxlist.com

Alteration of Urinary pH: Drugs that alter urinary pH can affect etafedrine's excretion. For instance, acetazolamide (B1664987) may increase the excretion rate of etafedrine, potentially reducing its efficacy, by making the urine more alkaline. drugbank.com Conversely, drugs that acidify the urine would be expected to enhance its elimination.

Decreased Excretion Rate: Some drugs may compete for renal excretion pathways, potentially increasing etafedrine's serum level. Examples include acetaminophen (B1664979) and cephalexin, which may decrease the excretion rate of etafedrine. drugbank.com

Comparative Pharmacokinetic Studies with Related Sympathomimetic Amines

The pharmacokinetic profile of etafedrine is comparable to other structurally related sympathomimetic amines like ephedrine and pseudoephedrine. All are well-absorbed orally and are primarily eliminated via the kidneys, with excretion rates that are sensitive to urinary pH. drugbank.comwikipedia.orgnih.gov

| Parameter | Etafedrine | Ephedrine | Pseudoephedrine |

|---|---|---|---|

| Absorption (Oral) | Readily and completely absorbed | Bioavailability ~88% | Well absorbed |

| Tmax (Oral) | ~1 hour | ~1.8 hours | Not specified |

| Half-life | 3-6 hours (pH-dependent) | ~6 hours (pH-dependent) | pH-dependent |

| Metabolism | Not well-documented | Largely unmetabolized; N-demethylation to norephedrine | ~1% metabolized to norpseudoephedrine |

| Primary Route of Excretion | Renal (Urine) | Renal (Urine) | Renal (Urine) |

| % Excreted Unchanged | Not specified | ~60% | ~81% |

Historical Perspectives on Etafedrine Hydrochloride Research and Development

Early Discoveries and Introduction into Pharmaceutical Research of Etafedrine (B1671326) Hydrochloride

The journey of Etafedrine hydrochloride begins with its parent compound, ephedrine (B3423809), which was first isolated in 1885 and entered into wider commercial use by 1926. wikipedia.org The introduction of ephedrine spurred further research into modifying its chemical structure to enhance therapeutic effects and reduce side effects. Within this scientific context, Etafedrine, also known as N-ethylephedrine, was developed.

Etafedrine is a synthetic derivative of ephedrine. wikipedia.orgpatsnap.com Its synthesis involves the alkylation of ephedrine with ethyl iodide. drugbank.comnih.govdrugbank.com The hydrochloride salt, the form commonly used in pharmaceutical preparations, is prepared by passing hydrogen chloride gas through a solution of the Etafedrine free base in diethyl ether. drugbank.comnih.govdrugbank.com This chemical modification, specifically the N-ethylation of ephedrine, was not merely an academic exercise; it represented a deliberate effort to alter the pharmacological profile of the parent molecule, a common strategy in the era of early pharmaceutical chemistry. The introduction of Etafedrine into pharmaceutical research was driven by the quest for more selective adrenergic agents for respiratory conditions.

Evolution of Research Focus on this compound's Bronchodilatory and Decongestant Properties

Initial research on this compound identified it as a long-acting bronchodilator and decongestant, similar in action to ephedrine. drugbank.comdrugbank.com It was investigated for its utility in treating respiratory conditions characterized by bronchial congestion and bronchospasm, such as asthma and bronchitis. drugbank.compatsnap.com However, the evolution of the research focus centered on elucidating the specific mechanism of action that distinguished Etafedrine from its predecessor.

A pivotal shift in understanding came from studies in the mid-1980s that detailed its distinct pharmacological properties. Research demonstrated that the N-ethylation of ephedrine significantly alters its interaction with the adrenergic system. Unlike ephedrine, which acts both directly on adrenergic receptors and indirectly by causing the release of norepinephrine (B1679862), Etafedrine was found to be a selective β2-adrenergic receptor agonist. wikipedia.orgnih.gov

Key research findings highlighted that this N-ethylation suppresses the indirect sympathomimetic activity responsible for many of the cardiovascular side effects of ephedrine, such as increased heart rate and force of contraction. nih.govdrugbank.com Concurrently, this modification markedly enhances the drug's efficacy on beta 2-adrenoceptors located in the smooth muscle of the bronchial tree. nih.govnih.gov This selectivity for beta 2-receptors mediates its bronchodilator effects, causing the relaxation of airway muscles and facilitating breathing. nih.govpatsnap.com

One comparative study quantified the relative potencies of different sympathomimetics in antagonizing contractions of guinea pig tracheal tissue, a common model for bronchodilator activity. The results indicated a potency ratio where epinephrine (B1671497) was 91, Etafedrine was 1, and ephedrine was 0.3, confirming that while Etafedrine was less potent than epinephrine, it was significantly more potent as a direct bronchodilator than ephedrine. nih.govdrugbank.com This evolving research focus refined the understanding of this compound from a general sympathomimetic to a selective β2-agonist, representing a significant step in the development of more targeted respiratory therapies.

Historical Research on Combination Therapies Involving this compound

A significant portion of this compound's history involves its use as a component in multi-ingredient formulations. It was frequently included in combination therapies for cough and cold, where its bronchodilator and decongestant properties could complement the actions of other active ingredients like antihistamines and cough suppressants. Two notable commercial products that contained this compound were Nethaprin and Dalmacol. drugbank.comdrugbank.com

Historical clinical research provides evidence of the perceived efficacy of these combination products. A 1976 double-blind, placebo-controlled, crossover study evaluated a long-acting formulation called "Nethaprin Dospan" in 48 patients with bronchospastic diseases. This formulation contained this compound, Bufylline, Doxylamine succinate, and Phenylephrine. The study concluded that the active medication provided statistically significant improvements in key respiratory function tests. nih.gov

Further clinical trials on Nethaprin formulations in children with chronic asthma also showed considerable improvements in respiratory metrics. tandfonline.comtandfonline.com

| Study Population | Formulation | Key Findings | Reference |

|---|---|---|---|

| 48 adults with bronchospastic disease | "Nethaprin Dospan" (Etafedrine HCl, Bufylline, Doxylamine succinate, Phenylephrine) | Significant improvement in Forced Expiratory Volume in 1 second (FEV1) and Vital Capacity (VC) compared to placebo. | nih.gov |

| 36 children with chronic asthma | "Nethaprin Dospan" | Considerable improvement in average Peak Expiratory Flow Rate (PEFR) and FEV1 values compared to placebo. | tandfonline.com |

| 20 children with chronic asthma | 'Nethaprin' Syrup | Statistically significant improvement in average PEFR and FEV1 values. | tandfonline.com |

This compound was also a key ingredient in the syrup Dalmacol, which combined it with the narcotic cough suppressant Hydrocodone bitartrate, the antihistamine Doxylamine succinate, and Sodium Citrate. hres.carexall.ca This formulation aimed to provide comprehensive relief by suppressing cough, reducing nasal congestion, and drying excess respiratory secretions. rexall.carxhealthmed.ca The extensive use of Etafedrine in such combination products underscores a historical therapeutic strategy of addressing multiple symptoms of respiratory ailments with a single preparation.

Academic Implications of this compound's Discontinuation from Commercial Markets

The withdrawal of a drug often prompts a re-evaluation of its risk-benefit profile. Sympathomimetic amines as a class are associated with side effects including increased heart rate, elevated blood pressure, nervousness, and anxiety. patsnap.com It is plausible that as newer, more highly selective, and potentially safer β2-agonists with more favorable side-effect profiles became available, older drugs like Etafedrine became therapeutically obsolete. The discontinuation may have reflected a broader market and clinical shift towards these newer agents.

From an academic perspective, the discontinuation of a drug can reduce the impetus for new clinical research on that specific compound. The lack of commercial availability and support often leads to a decline in its use in clinical trials, and research funding tends to follow more promising or novel therapeutic agents. While it is noted that research continues to explore the pharmacological properties of Etafedrine, its presence in contemporary research appears limited. patsnap.com

The discontinuation also serves as a case study for researchers in pharmacovigilance and pharmaceutical history. It highlights the typical life cycle of a drug, from its development as a modification of a natural product, through its period of clinical use, and to its eventual replacement by newer therapies. For the academic community, the story of this compound underscores the continuous drive for therapeutic improvement and the reality that many drugs, even those with a clear mechanism of action and demonstrated efficacy in their time, will ultimately be superseded.

Emerging Research Paradigms and Future Investigations on Etafedrine Hydrochloride

Re-evaluation of Adrenergic Receptor Subtype Selectivity in New Biological Models for Etafedrine (B1671326) Hydrochloride

Etafedrine is known to act as a sympathomimetic agent, exerting its effects through interaction with adrenergic receptors. drugbank.com It has been characterized as a selective beta-2 adrenergic receptor agonist, which underlies its bronchodilator effects. drugbank.compatsnap.com The N-ethylation of its parent compound, ephedrine (B3423809), markedly enhances its efficacy on beta-2 adrenoceptors while suppressing the indirect sympathomimetic activity (i.e., triggering the release of norepinephrine) seen with ephedrine. drugbank.comamazonaws.com

Future research is focused on a more detailed re-evaluation of its selectivity profile using modern biological models. While early studies provided foundational knowledge, contemporary techniques offer a more granular view of drug-receptor interactions.

Key research areas include:

Cloned Human Adrenoceptor Assays: Utilizing cell lines expressing specific human adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) allows for precise quantification of binding affinity and functional activity (agonist or antagonist effects) at each subtype. This approach can definitively confirm the high selectivity for the β2 receptor and more accurately measure its interaction with other subtypes, which may have been previously underestimated. nih.gov

Comparative Analysis with Ephedrine Isomers: Studies on the parent compound, ephedrine, have shown that its isomers possess moderate antagonist activities at alpha-adrenergic receptors. nih.gov A systematic re-evaluation of Etafedrine would compare its activity at these alpha-subtypes to determine how N-ethylation alters the binding and functional profile, potentially explaining its more favorable therapeutic index compared to ephedrine. Research on ephedrine in the feline pulmonary vascular bed suggests that its vasoconstrictor response is mediated by both alpha-1B and alpha-1D subtypes. nih.gov Investigating Etafedrine in similar advanced models would provide crucial insights into its vascular effects.

This re-evaluation using advanced biological models will provide a high-resolution map of Etafedrine's adrenoceptor interactions, potentially uncovering subtle activities that could be exploited for developing more refined therapeutic agents.

Exploration of Novel Synthetic Routes for Etafedrine Hydrochloride with Enhanced Efficiency or Green Chemistry Principles

The traditional synthesis of Etafedrine involves the N-alkylation of ephedrine with ethyl iodide, followed by conversion to the hydrochloride salt using hydrogen chloride. amazonaws.comdrugbank.com While effective, this route may involve hazardous reagents and solvents. Modern synthetic chemistry is increasingly focused on developing processes that are not only efficient but also environmentally sustainable.

Future investigations into the synthesis of this compound are centered on applying green chemistry principles to enhance efficiency, reduce waste, and improve safety. thepharmajournal.commdpi.com

Potential areas of exploration:

Catalytic N-Alkylation: Replacing traditional alkylating agents with more benign alternatives using transition-metal or enzymatic catalysis could reduce waste and avoid the use of toxic reagents. thepharmajournal.com Catalytic processes often require milder reaction conditions, saving energy.

Use of Greener Solvents: The conventional synthesis may use solvents like diethyl ether. drugbank.com Research into alternative, less hazardous solvents such as supercritical carbon dioxide, water, or bio-based solvents could significantly reduce the environmental impact of the process. thepharmajournal.com

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow manufacturing can offer improved safety, better control over reaction parameters, higher yields, and reduced waste. This technology is well-suited for optimizing the synthesis of active pharmaceutical ingredients (APIs) like this compound.

The table below outlines a comparison between a traditional synthetic approach and a potential green chemistry alternative.

| Feature | Traditional Synthetic Route | Potential Green Chemistry Route |

| Starting Material | (-)-Ephedrine | (-)-Ephedrine or a precursor |

| Alkylation Step | Ethyl iodide | Catalytic ethylation (e.g., using ethanol (B145695) with a catalyst) |

| Solvents | Diethyl ether, organic solvents | Supercritical CO2, water, or recyclable ionic liquids |

| Process Type | Batch processing | Continuous flow reaction |

| Waste Generation | Halide salts, solvent waste | Reduced byproducts, recyclable catalyst and solvents |

| Energy Consumption | Potentially high due to heating/cooling cycles | Lower due to milder conditions and process intensification |

By embracing these modern synthetic strategies, the production of this compound can become more cost-effective, safer, and environmentally responsible, aligning with the current trajectory of the pharmaceutical industry. hilarispublisher.comresearchgate.net

High-Throughput Screening and Computational Drug Discovery for this compound Derivatives

While this compound is an effective molecule, modern drug discovery tools like high-throughput screening (HTS) and computer-aided drug design (CADD) offer the potential to develop derivatives with enhanced properties. nih.govtaylorandfrancis.com These technologies can accelerate the discovery of new chemical entities based on the Etafedrine scaffold that may possess improved selectivity, a better side-effect profile, or novel therapeutic applications.

High-Throughput Screening (HTS):

HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" that exhibit a desired biological activity. nih.gov A library of compounds structurally related to Etafedrine could be synthesized and screened against a panel of adrenergic receptor subtypes.

Screening Process: An HTS campaign would involve developing an automated assay, for example, a cell-based assay measuring receptor activation. nih.gov A library of Etafedrine derivatives would be tested to identify compounds with high potency and selectivity for the β2-adrenoceptor, while simultaneously screening for minimal activity at β1- and α-adrenoceptors to reduce potential cardiovascular side effects.

Computational Drug Discovery (CADD):

CADD uses computational methods to design and analyze molecules, reducing the time and cost associated with drug discovery. mdpi.com

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the β2-adrenoceptor is known, SBDD can be used to model how Etafedrine and its derivatives bind to the receptor. This allows for the rational design of new molecules with optimized interactions, potentially increasing affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used. A pharmacophore model can be built based on the known structural features of Etafedrine and other selective β2-agonists. This model can then be used to virtually screen large compound libraries to identify novel molecules with the potential for similar activity. nih.gov

De Novo Design: Advanced algorithms can design entirely new molecules that fit the binding site of the target receptor, using the Etafedrine structure as a starting point or fragment. ethz.ch

The integration of HTS and CADD could lead to the development of a new generation of Etafedrine derivatives with superior therapeutic profiles, as outlined in the table below.

| Technique | Application to Etafedrine Derivatives | Desired Outcome |

| High-Throughput Screening (HTS) | Screen a chemical library of Etafedrine analogs against a panel of adrenergic receptors. | Identification of "hits" with high potency and selectivity for the β2 receptor. |

| Structure-Based Drug Design (SBDD) | Model the binding of derivatives to the β2-adrenoceptor active site. | Design of new molecules with improved binding affinity and fewer off-target interactions. |

| Ligand-Based Drug Design (LBDD) | Create a pharmacophore model from known β2-agonists to screen virtual libraries. | Discovery of structurally novel compounds that retain the desired pharmacological activity. |

| AI and Machine Learning | Predict activity, selectivity, and ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. taylorandfrancis.com | Prioritization of candidates for synthesis and testing, reducing late-stage failures. |

Advanced Analytical Characterization for Impurity and Degradation Product Identification of this compound

Ensuring the purity and stability of any active pharmaceutical ingredient is critical for its safety and efficacy. nih.gov The identification and quantification of impurities and degradation products in this compound are mandated by regulatory bodies. Future research in this area will leverage advanced analytical techniques to build a comprehensive impurity profile.

Forced degradation studies are a key component of this process, where the drug substance is subjected to stress conditions like acid/base hydrolysis, oxidation, heat, and light to intentionally generate degradation products. researchgate.netnih.gov

Advanced Analytical Techniques:

Modern analytical methods provide the sensitivity and specificity needed to detect and characterize impurities even at trace levels. biomedres.usbiomedres.us

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating impurities from the main compound. pharmafocusasia.com Developing a stability-indicating HPLC/UPLC method is the first step, ensuring that all degradation products are separated from the Etafedrine peak and each other.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities. ijprajournal.com After separation by LC, the mass spectrometer provides mass-to-charge ratio data, which helps in determining the molecular weight of the impurities. Tandem MS (MS/MS) can be used to fragment the impurity molecules, providing structural information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile or semi-volatile impurities that may arise from the synthesis process. biomedres.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a novel impurity or degradation product, NMR is the gold standard. ijprajournal.com Techniques like 1H NMR, 13C NMR, and 2D-NMR can provide a complete picture of the molecule's structure. conicet.gov.ar

The table below summarizes the application of these techniques in the analysis of this compound.

| Analytical Technique | Purpose in this compound Analysis | Information Provided |

| HPLC / UPLC | Separation and quantification of the API, impurities, and degradation products. biomedres.us | Purity assessment, quantification of known and unknown impurities. |

| LC-MS / LC-MS/MS | Identification of unknown impurities and degradation products. ijprajournal.com | Molecular weight and structural fragments of the impurities. |

| GC-MS | Detection of volatile or semi-volatile process-related impurities. | Identification of residual solvents or volatile byproducts. |

| NMR Spectroscopy | Definitive structural elucidation of isolated impurities. conicet.gov.ar | Complete chemical structure of unknown compounds. |

A thorough characterization using these methods is essential for setting appropriate specifications for the drug substance and product, ensuring patient safety.

Investigation of Alternative Pharmacological Activities of this compound Beyond Adrenergic Modulation

While the primary pharmacological effects of this compound are attributed to its action on adrenergic receptors, many drugs exhibit off-target effects or secondary mechanisms that can be therapeutically relevant. Future research should explore potential non-adrenergic activities of Etafedrine, which could open up new therapeutic avenues or provide a more complete understanding of its side-effect profile.

Etafedrine is known to cross the blood-brain barrier and can cause central nervous system (CNS) stimulation, leading to side effects like nervousness and insomnia. patsnap.compatsnap.com This indicates an interaction with neuronal pathways that warrants further investigation beyond simple adrenergic stimulation.

Potential areas for future investigation include:

Interaction with other Receptor Systems: Screening Etafedrine against a broad panel of receptors, ion channels, and enzymes could uncover unexpected interactions. For example, many sympathomimetic amines have some affinity for serotonin (B10506) or dopamine (B1211576) receptors, which could contribute to their CNS effects.

Anti-inflammatory Properties: Some adrenergic agonists have been shown to possess anti-inflammatory effects. Investigations could be conducted in cellular and animal models of inflammation to determine if Etafedrine can modulate inflammatory pathways, which could be relevant for respiratory diseases beyond its bronchodilator effect.

Neuro-modulatory Effects: A deeper analysis of its effects on neurotransmitter release and reuptake in the CNS could clarify the mechanisms behind its stimulant properties and explore potential applications in conditions characterized by neurotransmitter imbalances.

Exploring these alternative activities requires a multidisciplinary approach, combining in-vitro screening with in-vivo animal studies to correlate molecular interactions with physiological outcomes. Uncovering a novel mechanism of action could lead to the repurposing of Etafedrine or the design of new derivatives for entirely different therapeutic indications.

Q & A

Q. What are the established synthetic routes for Etafedrine hydrochloride, and how can its purity be validated?

this compound synthesis typically involves the reaction of (±)-2-(ethylmethylamino)-1-phenylpropan-1-ol with hydrochloric acid. Key steps include controlling stoichiometry, temperature, and solvent selection (e.g., ethanol/water mixtures). Post-synthesis, purity is validated via:

- HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of acetonitrile:buffer (pH 3.0) at 1.0 mL/min .

- Melting point analysis (expected range: 165–168°C).

- Titrimetric methods for chloride content verification (≥99% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Confirm functional groups (e.g., –OH stretch at 3200–3500 cm⁻¹, C–N stretch at 1250 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for the ethylmethylamino group (δ 1.2–1.5 ppm for CH₃) and aromatic protons (δ 7.2–7.5 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 229.7 [M+H]⁺ .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, with periodic analysis of degradation products via HPLC .

- Photostability : Use ICH Q1B guidelines with UV light exposure (1.2 million lux hours) to assess isomerization or decomposition .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be resolved in preclinical studies?

- Dose-response reevaluation : Ensure linearity across concentrations (e.g., 0.1–10 mg/kg in rodent models) and validate bioanalytical methods (e.g., LC-MS/MS with deuterated internal standards) .

- Species-specific metabolism : Compare hepatic microsome assays (human vs. rodent) to identify interspecies differences in CYP450-mediated oxidation .

Q. What experimental designs are optimal for evaluating Etafedrine’s adrenergic receptor binding affinity?

- Radioligand displacement assays : Use [³H]-clonidine for α₂-receptors or [³H]-dihydroalprenolol for β-receptors in transfected HEK293 cells. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .

- Functional assays : Measure cAMP production (β-receptor activation) or ERK phosphorylation (α₂-receptor inhibition) with dose-escalation protocols (n ≥ 3 replicates) .

Q. How can researchers address batch-to-batch variability in this compound’s pharmacological efficacy?

- Quality-by-Design (QbD) approaches : Optimize synthetic parameters (e.g., reaction time, pH) using multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) .

- Impurity profiling : Quantify byproducts (e.g., N-ethyl derivatives) via UPLC-QTOF and correlate with in vitro potency .

Q. What methodologies validate the in vitro-in vivo correlation (IVIVC) for this compound formulations?

- Dissolution testing : Use USP Apparatus II (50 rpm, 37°C) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

- Pharmacokinetic modeling : Apply Wagner-Nelson or Loo-Riegelman methods to correlate dissolution profiles with plasma concentration-time curves from animal studies .

Methodological Considerations for Data Interpretation

Q. How should researchers statistically analyze conflicting results from receptor-binding vs. functional assays?

- Bland-Altman plots : Assess agreement between binding affinity (Kd) and functional potency (EC₅₀) .

- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to identify outliers or systematic biases .

Q. What protocols ensure reproducibility in this compound’s toxicity studies?

- OECD Guideline 423 : Conduct acute oral toxicity tests in Sprague-Dawley rats with fixed-dose procedures (5–2000 mg/kg) .

- Histopathological validation : Blind scoring of liver and kidney sections by ≥2 pathologists using validated grading scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.